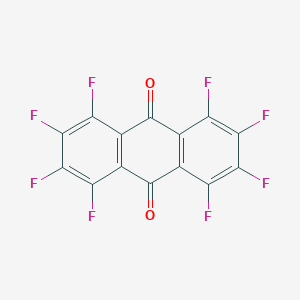

Octafluoroanthrachinon

Übersicht

Beschreibung

Octafluoroanthraquinone (OFAQ) is a fluorinated organic compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields, including material science, electronics, and biotechnology. OFAQ is a highly stable and reactive compound that can undergo various chemical reactions, making it an ideal candidate for scientific research.

Wissenschaftliche Forschungsanwendungen

Repellency-Beschichtung

Octafluoroanthrachinon kann bei der Herstellung von Repellency-Beschichtungen verwendet werden . Diese Beschichtungen können auf verschiedene Oberflächen aufgetragen werden, um Wasser, Öl, Schmutz und andere Substanzen abzuweisen, wodurch sie sich ideal für Outdoor-Ausrüstung, Kleidung und industrielle Anwendungen eignen.

Schmierbeschichtung

Diese Verbindung wird auch bei der Herstellung von Schmierbeschichtungen verwendet . Diese Beschichtungen reduzieren Reibung und Verschleiß an mechanischen Teilen, verlängern ihre Lebensdauer und verbessern ihre Leistung.

Partikelmodifikationsbeschichtung

This compound kann verwendet werden, um die Oberflächeneigenschaften von Partikeln zu modifizieren . Dies kann die Leistung von Partikeln in verschiedenen Anwendungen verbessern, wie z. B. in der pharmazeutischen Industrie für Medikamentenverabreichungssysteme.

Haftvermittlungsbeschichtung

Es kann in Haftvermittlungsbeschichtungen verwendet werden . Diese Beschichtungen verbessern die Haftung von Farben, Tinten und anderen Beschichtungen auf verschiedenen Substraten, wodurch ihre Haltbarkeit und Leistung verbessert werden.

Fluoreszenzbeschichtung

This compound kann bei der Herstellung von Fluoreszenzbeschichtungen verwendet werden . Diese Beschichtungen emittieren Licht, wenn sie bestimmten Arten von Strahlung ausgesetzt sind, wodurch sie in einer Vielzahl von Anwendungen nützlich sind, z. B. in der Biobildgebung und der Sicherheitskennzeichnung.

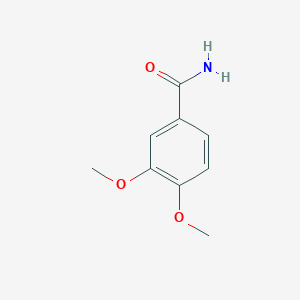

Chemische Synthese

This compound kann als Ausgangsmaterial bei der Synthese anderer fluorierter Verbindungen verwendet werden . Seine einzigartige Struktur und seine Eigenschaften machen ihn zu einem wertvollen Werkzeug im Bereich der organischen Chemie.

Forschungswerkzeug

Aufgrund seiner einzigartigen Eigenschaften kann this compound als Forschungswerkzeug in verschiedenen wissenschaftlichen Bereichen verwendet werden . Zum Beispiel kann es verwendet werden, um die Eigenschaften und das Verhalten fluorierter Verbindungen zu untersuchen.

Safety and Hazards

Zukünftige Richtungen

Anthraquinones have been used for centuries in various therapeutic applications, and the research endeavours towards new anthraquinone-based compounds are increasing rapidly in recent years . This suggests that Octafluoroanthraquinone and similar compounds may have potential applications in the future, particularly in the field of medicine.

Biochemische Analyse

Biochemical Properties

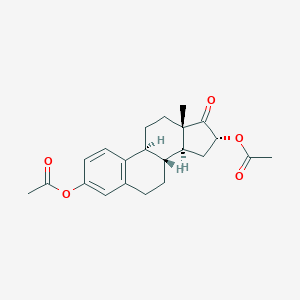

It is known that anthraquinones and their derivatives can undergo various biochemical reactions, including hydroxylation, oxidation, methylation, deglycosylation, and esterification

Cellular Effects

Anthraquinones and their derivatives have been shown to have various effects on cells, including anti-inflammatory, anti-oxidative, antibacterial, antiviral, anti-osteoporosis, and anti-tumor effects

Molecular Mechanism

It is known that anthraquinones and their derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with dosage, and that high doses can sometimes lead to toxic or adverse effects

Metabolic Pathways

It is known that anthraquinones and their derivatives can be involved in various metabolic pathways, and can interact with various enzymes and cofactors

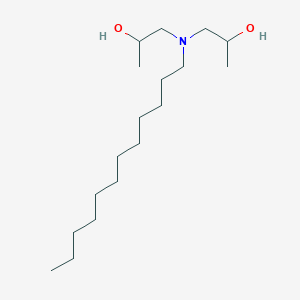

Transport and Distribution

It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, and can interact with various transporters or binding proteins

Subcellular Localization

It is known that chemical compounds can be localized to specific compartments or organelles within cells, and that this localization can affect their activity or function

Eigenschaften

IUPAC Name |

1,2,3,4,5,6,7,8-octafluoroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14F8O2/c15-5-1-2(6(16)10(20)9(5)19)14(24)4-3(13(1)23)7(17)11(21)12(22)8(4)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJWVVOLGHMBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1580-18-3 | |

| Record name | 1580-18-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

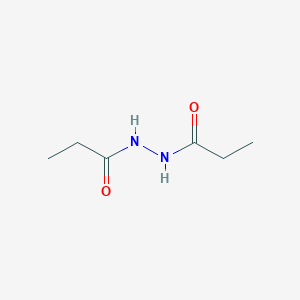

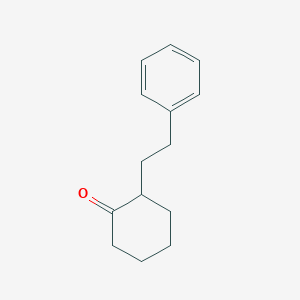

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

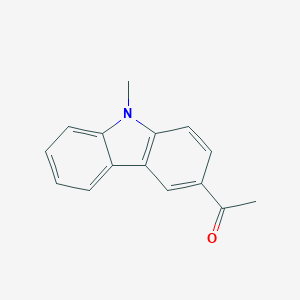

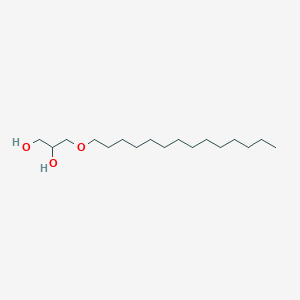

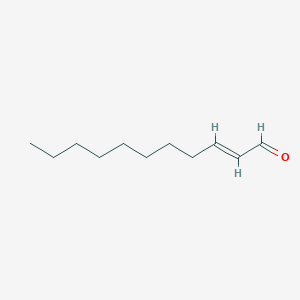

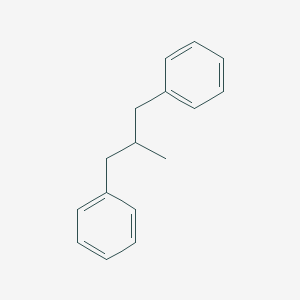

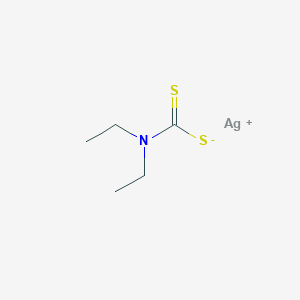

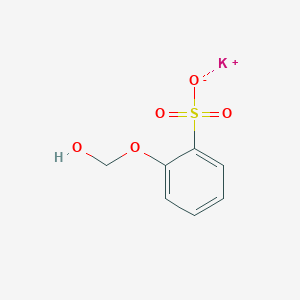

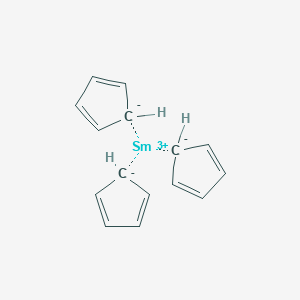

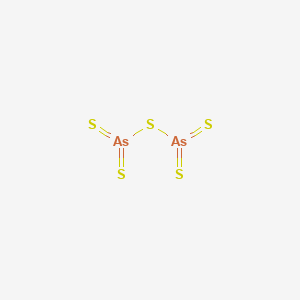

Feasible Synthetic Routes

Q & A

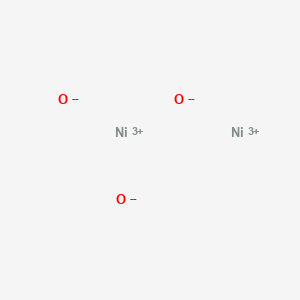

Q1: How does Octafluoroanthraquinone interact with metal surfaces, and what are the implications of this interaction?

A1: Research indicates that OFA exhibits weak charge transfer (CT) behavior when interfaced with metal surfaces like silver (Ag(111)) and polycrystalline gold (Au). [] This CT interaction leads to a modification of the metal's work function. As a result, when organic semiconductors like sexithienyl (6T) are deposited on OFA-modified metal surfaces, the hole injection barrier is significantly reduced compared to deposition on pristine metal. [] This finding highlights OFA's potential in tuning organic/metal energy level alignment, which is crucial for optimizing the performance of organic electronic devices.

Q2: Does Octafluoroanthraquinone engage in any non-covalent interactions with other molecules?

A2: Yes, OFA has been shown to participate in C···dz2-PtII tetrel bonding interactions. [] In a study involving half-lantern PtII2 complexes, OFA acted as an electron-deficient arene and formed co-crystals driven by these tetrel bonding interactions. [] This finding expands the understanding of OFA's supramolecular chemistry and its potential role in crystal engineering and materials design.

Q3: Are there established synthetic routes to access Octafluoroanthraquinone and its derivatives?

A3: Yes, synthetic methods for OFA derivatives have been reported. One strategy involves ruthenium-catalyzed C–F arylation of OFA with arylboronates. [] This method allows for the introduction of diverse aryl substituents onto the OFA core, enabling the synthesis of a library of OFA derivatives with potentially tailored properties. This synthetic access paves the way for exploring structure-property relationships and identifying OFA derivatives with enhanced performance in various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.